(+)-ZK 216348 is a non-steroidal compound classified as a selective glucocorticoid receptor agonist (SEGRA). It is notable for its ability to preferentially induce transrepression while minimizing transactivation effects, which are often associated with adverse side effects of traditional glucocorticoids. This compound has been synthesized and characterized primarily by Bayer Schering Pharma AG, and it represents a novel approach in the search for anti-inflammatory agents with improved therapeutic profiles.
The compound was developed during research into selective glucocorticoid receptor modulators, aiming to dissociate the beneficial anti-inflammatory effects from the unwanted side effects typically seen with glucocorticoids like prednisolone and dexamethasone. The classification of (+)-ZK 216348 as a SEGRA is based on its pharmacological profile, which shows significant anti-inflammatory activity with reduced potential for metabolic side effects, such as hyperglycemia and osteoporosis .
The synthesis of (+)-ZK 216348 involves several multi-step organic reactions. The process typically includes:
The synthesis pathway has been optimized to improve yields and reduce the number of steps involved, making it more practical for large-scale production. Specific conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired enantiomeric purity of (+)-ZK 216348.
The molecular structure of (+)-ZK 216348 features a quinoline core with various substituents that contribute to its biological activity. The compound can be represented by its chemical formula , indicating the presence of a trifluoromethyl group alongside other functional groups.
(+)-ZK 216348 has been shown to participate in various chemical reactions relevant to its function as a glucocorticoid receptor modulator:
The compound's reactions are characterized by their specificity to the glucocorticoid receptor, which is crucial for minimizing off-target effects that can lead to side effects associated with traditional therapies.
The mechanism of action of (+)-ZK 216348 involves selective binding to the glucocorticoid receptor, leading to:
This selectivity enhances its therapeutic index, making it a promising candidate for treating inflammatory conditions.
(+)-ZK 216348 has potential applications in several scientific fields:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2